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  • Product: Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
  • CAS: 290366-76-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate: A Technical Whitepaper

Executive Summary Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a highly specialized aliphatic nitro ester that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, specifically GABA-B recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a highly specialized aliphatic nitro ester that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, specifically GABA-B receptor agonists and gabapentinoid analogs. By acting as a structural precursor, this molecule provides the essential carbon backbone and functional groups required to synthesize 2-methoxy-phenibut (4-amino-3-(2-methoxyphenyl)butanoic acid) and related derivatives.

This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its synthetic methodologies, and the analytical protocols required for its validation in a drug development setting.

Molecular Architecture & Physicochemical Profiling

The structural elegance of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate lies in its strategic arrangement of functional groups, which are primed for subsequent pharmacological transformation:

  • The Butanoate Backbone: Provides the flexible aliphatic chain necessary for mimicking γ -aminobutyric acid (GABA).

  • The 2-Methoxyphenyl Group (C3): The ortho-methoxy substitution on the aromatic ring dictates the molecule's steric bulk and lipophilicity, which are crucial for crossing the blood-brain barrier (BBB) and fitting into specific binding pockets of the GABA-B receptor.

  • The Nitro Group (C4): Acts as a latent primary amine. Its strong electron-withdrawing nature facilitates the initial carbon-carbon bond formation during synthesis, while its subsequent reduction yields the active amino pharmacophore.

  • The Ethyl Ester (C1): Serves as a stable protecting group during the highly basic conditions of the Michael addition, preventing premature cyclization or decarboxylation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and identifiers for the compound[1][2]:

ParameterValue
IUPAC Name Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
CAS Number 290366-76-6
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
SMILES CCOC(=O)CC(c1ccccc1OC)C[O-]
Physical State Colorless to pale yellow liquid
Purity Standard 95.0% (Typical commercial specification)

Mechanistic Pathway: Synthesis via Michael Addition

The most efficient and scalable method for synthesizing Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is via a base-catalyzed Michael addition of nitromethane to an electron-deficient alkene (ethyl 3-(2-methoxyphenyl)acrylate).

Causality of Experimental Choices
  • Choice of Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected over stronger bases like sodium hydride (NaH) or alkoxides. Nitromethane has a pKa of ~10; DBU is sufficiently basic to deprotonate it into a nucleophilic nitronate anion without triggering undesired transesterification of the ethyl ester or polymerization of the Michael acceptor.

  • Solvent Selection: Tetrahydrofuran (THF) or neat conditions (using excess nitromethane as the solvent) are preferred. THF provides excellent solubility for the acrylate and stabilizes the nitronate intermediate.

SynthesisWorkflow A 2-Methoxybenzaldehyde + Triethyl phosphonoacetate B HWE Olefination (NaH, THF, 0°C to RT) A->B C Ethyl 3-(2-methoxyphenyl)acrylate (Michael Acceptor) B->C E Michael Addition (C-C Bond Formation) C->E D Nitromethane (CH3NO2) + DBU (Base) D->E F Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (Target Molecule) E->F

Fig 1. Synthetic workflow for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate via Michael addition.

Step-by-Step Methodology: Michael Addition Protocol

This protocol is designed as a self-validating system, incorporating in-process checkpoints.

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of ethyl 3-(2-methoxyphenyl)acrylate in anhydrous THF (0.5 M concentration) under an inert argon atmosphere. Add 5.0 equivalents of anhydrous nitromethane. Causality: Excess nitromethane drives the equilibrium forward and prevents dimerization of the acrylate.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 0.2 equivalents of DBU. The solution may transition to a pale yellow color, indicating the formation of the nitronate anion.

  • Thermal Regulation & Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12-16 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 4:1). The disappearance of the UV-active acrylate spot ( Rf​≈0.6 ) and the emergence of a more polar product spot ( Rf​≈0.4 ) validates the consumption of the starting material.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) to neutralize the DBU. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 5% to 20% Ethyl Acetate in Hexanes) to yield the pure Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory. The following spectral data represent the expected benchmarks for a pure sample of C13H17NO5[1][3]:

  • 1 H-NMR (400 MHz, CDCl 3​ ):

    • The presence of a chiral center at C3 makes the adjacent methylene protons (at C2 and C4) diastereotopic.

    • Expect a multiplet at δ 4.65 - 4.85 ppm (2H) corresponding to the −CH2​NO2​ protons. This is the most critical diagnostic peak confirming the successful addition of nitromethane.

    • A multiplet at δ 4.15 - 4.30 ppm (1H) corresponds to the benzylic methine proton at C3.

    • A sharp singlet at δ 3.85 ppm (3H) confirms the intact ortho-methoxy group.

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Exact Mass: 267.11 Da.

    • Expected Peaks: [M+H]+ at m/z 268.1; [M+Na]+ at m/z 290.1.

  • Infrared Spectroscopy (FT-IR):

    • Strong absorption bands at ~1550 cm −1 and ~1370 cm −1 validate the asymmetric and symmetric stretching of the aliphatic nitro ( −NO2​ ) group.

    • A sharp peak at ~1735 cm −1 confirms the ester carbonyl ( C=O ) stretch.

Application in Drug Development: Pathway to GABAergic Therapeutics

In pharmaceutical development, Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is the immediate precursor to 2-methoxy-phenibut analogs[4]. The transformation relies on the reduction of the nitro group to an amine, which spontaneously cyclizes to a lactam, followed by acidic hydrolysis to yield the free amino acid.

PharmaPathway N1 Nitro Ester Precursor (C13H17NO5) N2 Catalytic Hydrogenation (Raney-Ni or Pd/C, H2) N1->N2 Reduction N3 Lactam Intermediate (Pyrrolidin-2-one) N2->N3 Cyclization N4 Acidic Hydrolysis (6M HCl, Reflux) N3->N4 Ring Opening N5 2-Methoxy-Phenibut (GABA Analog API) N4->N5 Deprotection

Fig 2. Transformation of the nitro ester into a bioactive GABA analog via reduction and hydrolysis.

Step-by-Step Methodology: API Transformation
  • Nitro Reduction: Dissolve the nitro ester in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Stir the suspension under a hydrogen atmosphere (1-5 atm) at room temperature until hydrogen uptake ceases. Causality: Pd/C selectively reduces the aliphatic nitro group to a primary amine without cleaving the aromatic methoxy ether.

  • Spontaneous Cyclization: Upon reduction, the newly formed primary amine undergoes spontaneous intramolecular aminolysis with the ethyl ester, expelling ethanol and forming 4-(2-methoxyphenyl)pyrrolidin-2-one (the lactam intermediate).

  • Hydrolysis to Amino Acid: To open the lactam ring, suspend the intermediate in 6M Hydrochloric Acid (HCl) and heat to reflux for 12 hours.

  • Isolation: Concentrate the acidic solution in vacuo, then neutralize the residue to pH 7 using dilute sodium hydroxide or by passing it through a strongly acidic cation exchange resin. The resulting zwitterionic precipitate is the final API: 4-amino-3-(2-methoxyphenyl)butanoic acid.

References

  • Title: 4-Amino-4-[3-(2-methoxypropyl)phenyl]butanoic acid Source: PubChem, National Library of Medicine URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Et...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. In the absence of direct experimental data in the peer-reviewed literature or spectral databases, this document leverages established NMR principles and data from analogous compounds to offer a robust prediction of the chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for the identification and characterization of this and structurally related compounds in research and development settings. A detailed, step-by-step methodology for the acquisition of high-quality NMR data for similar small molecules is also presented.

Introduction

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a multifaceted organic molecule featuring an ethyl ester, a methoxy-substituted aromatic ring, and a nitroalkane moiety. The presence of a stereocenter at the C3 position introduces diastereotopicity in the protons at C2 and C4, leading to a more complex and informative ¹H NMR spectrum. A thorough understanding of its NMR spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry and drug development workflows. This guide provides a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate are presented in the tables below. These predictions are based on the analysis of chemical shift data from analogous structures and the application of established principles of NMR spectroscopy, including the effects of electronegativity, aromatic ring currents, and steric hindrance.

Note: The following data are predicted and should be used as a guide for spectral interpretation. Experimental verification is recommended.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-4a, H-4b~4.6 - 4.8dddJgem ≈ 14-16, Jvic ≈ 6-8, Jvic ≈ 4-62H
Ar-H~6.8 - 7.3m-4H
H-3~4.0 - 4.2m-1H
OCH₂CH₃~4.1qJ = 7.12H
OCH₃~3.8s-3H
H-2a, H-2b~2.8 - 3.0dddJgem ≈ 16-18, Jvic ≈ 7-9, Jvic ≈ 5-72H
OCH₂CH₃~1.2tJ = 7.13H
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~171
Ar-C (C-OCH₃)~157
Ar-C~130
Ar-CH~128
Ar-CH~121
Ar-CH~111
Ar-CH~129
C-4~78
OCH₂CH₃~61
OCH₃~55
C-3~40
C-2~35
OCH₂CH₃~14

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the additive effects of the various functional groups present in the molecule.

  • Aromatic Protons (Ar-H): The protons on the 2-methoxyphenyl ring are expected to resonate in the typical aromatic region of 6.8-7.3 ppm. The electron-donating methoxy group will cause a slight upfield shift, particularly for the ortho and para protons relative to the methoxy group. The substitution pattern will lead to a complex multiplet.

  • Aliphatic Chain Protons (H-2, H-3, H-4):

    • H-4 (CH₂NO₂): The protons on the carbon bearing the nitro group (C-4) are significantly deshielded due to the strong electron-withdrawing nature of the nitro group, placing their predicted chemical shift in the range of 4.6-4.8 ppm. These protons are diastereotopic due to the adjacent chiral center (C-3) and are expected to appear as a complex multiplet, likely a doublet of doublet of doublets (ddd), due to geminal and vicinal coupling.

    • H-3 (Ar-CH): This methine proton is deshielded by the adjacent aromatic ring and the nitro group, with an estimated chemical shift around 4.0-4.2 ppm. It will appear as a multiplet due to coupling with the diastereotopic protons on C-2 and C-4.

    • H-2 (CH₂-CO): The methylene protons adjacent to the carbonyl group are also diastereotopic. They are expected to resonate around 2.8-3.0 ppm and will likely appear as a complex multiplet (ddd) due to geminal coupling and vicinal coupling to H-3.

  • Ethyl Ester Protons (OCH₂CH₃ and OCH₂CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are predicted to appear as a quartet around 4.1 ppm. The methyl protons will be a triplet at approximately 1.2 ppm.

  • Methoxy Protons (OCH₃): The protons of the methoxy group are expected to be a sharp singlet around 3.8 ppm.

  • ¹³C Chemical Shifts:

    • The carbonyl carbon of the ester will be the most downfield signal at approximately 171 ppm.

    • The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group being the most downfield among them due to the oxygen's deshielding effect.

    • The carbon bearing the nitro group (C-4) is expected around 78 ppm.

    • The carbons of the ethyl group and the methoxy group will appear at their characteristic positions around 61 ppm (OCH₂), 14 ppm (CH₃), and 55 ppm (OCH₃), respectively.

    • The aliphatic carbons C-2 and C-3 will be found in the upfield region, around 35-40 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its good solvating power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR, which can be used for spectral calibration.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm). However, modern spectrometers can be calibrated to the residual solvent peak.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters
  • Instrument: A high-resolution NMR spectrometer operating at a ¹H frequency of 400 MHz or higher is recommended for better signal dispersion, which is particularly important for analyzing complex multiplets arising from diastereotopic protons.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (at): 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans (ns): 8-16 scans are typically sufficient for a good signal-to-noise ratio.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 128 to 1024 scans, or more, may be necessary depending on the sample concentration to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data and to outline the characterization process, the following diagrams are provided.

molecular_structure cluster_ethyl_ester Ethyl Ester cluster_aliphatic_chain Butanoate Chain cluster_aromatic_ring 2-Methoxyphenyl C1 C1 (C=O) O1 O C1->O1 O2 O C1->O2 C2 C2 (CH₂) C1->C2 Cq Cq (OCH₂) Ct Ct (CH₃) Cq->Ct O2->Cq C3 C3 (CH) C2->C3 C4 C4 (CH₂) C3->C4 C5 C5 C3->C5 N1 N C4->N1 O3 O N1->O3 O4 O N1->O4 C6 C6 C5->C6 C7 C7 C6->C7 O5 O C6->O5 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5 Cm Cm (OCH₃) O5->Cm

Caption: Molecular structure of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate with carbon numbering for NMR assignment.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_verification Structure Verification Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (CDCl₃) Purification->SamplePrep Acquisition ¹H and ¹³C NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis & Structure Elucidation Processing->Analysis Comparison Comparison with Predicted Spectra Analysis->Comparison Purity Purity Assessment Analysis->Purity FinalReport Final Report & Characterization Data Comparison->FinalReport Confirmation Purity->FinalReport QC Pass

Caption: Experimental workflow for the NMR characterization of a synthesized organic compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. While experimental verification is essential, the predicted chemical shifts and coupling constants presented herein offer a strong foundation for the structural elucidation of this and related molecules. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring reliable and reproducible results in a research and development setting. This guide, therefore, serves as a critical resource for scientists and professionals engaged in the synthesis and characterization of novel organic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Nitro Groups. [Link]

Foundational

Physical and chemical properties of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

An In-depth Technical Guide to Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate: Properties, Synthesis, and Applications in Drug Discovery Abstract Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a molecule of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a molecule of significant interest in medicinal chemistry, positioned as a versatile intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and its potential applications in drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide well-founded predictions and practical insights for researchers and scientists.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to delineate its structure and key identifiers.

Caption: Chemical structure of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

IdentifierValue
IUPAC Name Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Canonical SMILES CCOC(=O)CC(C1=CC=CC=C1OC)C[O-]
InChI Key (Predicted)
CAS Number Not available

Predicted Physical and Chemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Physical State Pale yellow liquid or low-melting solidAromatic nitro compounds are often pale yellow liquids or solids.[1]
Melting Point 25-45 °CDependent on crystal packing; expected to be a low-melting solid.
Boiling Point > 200 °C (decomposes)Nitro compounds have high boiling points due to their polarity.[1]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF)Nitroalkanes have limited water solubility.[1]
pKa (α-proton) ~10-12The electron-withdrawing nitro group increases the acidity of the α-protons.[5]

Predicted Spectroscopic Data

The structural features of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate suggest the following spectroscopic signatures:

  • ¹H NMR:

    • Aromatic protons (2-methoxyphenyl): Multiple signals in the range of δ 6.8-7.4 ppm.

    • -OCH₃ (methoxy): A singlet around δ 3.8-3.9 ppm.

    • -CH₂- (nitro): A multiplet around δ 4.5-4.8 ppm.

    • -CH- (chiral center): A multiplet around δ 3.5-4.0 ppm.

    • -CH₂- (ester methylene): A multiplet around δ 2.6-2.9 ppm.

    • -O-CH₂-CH₃ (ethyl ester): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • C=O (ester): A signal in the range of δ 170-175 ppm.

    • Aromatic carbons: Signals between δ 110-160 ppm.

    • -OCH₃: A signal around δ 55-56 ppm.

    • -CH₂-NO₂: A signal around δ 75-80 ppm.

    • -CH- (chiral center): A signal around δ 40-45 ppm.

    • -CH₂- (ester methylene): A signal around δ 35-40 ppm.

    • -O-CH₂-CH₃: Signals around δ 60-62 ppm and δ 14-15 ppm.

  • IR Spectroscopy:

    • N-O stretching (nitro): Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1370 cm⁻¹.

    • C=O stretching (ester): A strong band around 1735 cm⁻¹.

    • C-O stretching (ester and ether): Bands in the region of 1000-1300 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Potential Synthesis: A Michael Addition Approach

A plausible and efficient synthetic route to Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is the Michael addition of nitromethane to ethyl 2-methoxycinnamate.[6] This reaction is a powerful carbon-carbon bond-forming reaction widely used in organic synthesis.[7]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction cluster_3 Product A Ethyl 2-methoxycinnamate E Michael Addition A->E B Nitromethane B->E C Base (e.g., DBU, K₂CO₃) C->E D Solvent (e.g., THF, CH₂Cl₂) D->E F Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate E->F

Caption: Proposed synthetic workflow for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of ethyl 2-methoxycinnamate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at room temperature, add nitromethane (1.5-2.0 eq).

  • Addition of Base: Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Potential Applications in Drug Development

The chemical architecture of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, featuring a nitro group, an ester, and a methoxyphenyl moiety, makes it a highly valuable building block in medicinal chemistry.[8][9]

The Versatility of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a wide range of molecular scaffolds.[10][11]

G cluster_0 Transformations cluster_1 Resulting Scaffolds A Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate B Reduction (e.g., H₂, Pd/C) A->B C Nef Reaction (e.g., NaNO₂, H₂SO₄) A->C D Denitration (e.g., Bu₃SnH, AIBN) A->D E γ-Amino Acid Derivative B->E F γ-Keto Ester C->F G Butanoate Derivative D->G

Caption: Potential transformations of the nitro group for drug discovery.

  • Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine. This opens the door to the synthesis of γ-amino acids and their derivatives, which are important pharmacophores in many drugs.

  • Nef Reaction: The Nef reaction converts a primary or secondary nitro group into a carbonyl group, yielding γ-keto esters. These are valuable intermediates for the synthesis of various heterocyclic compounds.

  • Denitration: The nitro group can also be removed entirely, providing a route to substituted butanoate derivatives.

The Role of the 2-Methoxyphenyl Group

The methoxy group is a common substituent in many approved drugs.[12][13][14] Its presence in the ortho position of the phenyl ring can influence the molecule's properties in several ways:

  • Improved Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution.[12]

  • Enhanced Ligand-Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving the binding affinity of the molecule to its biological target.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of a drug, sometimes blocking sites of metabolism and increasing the drug's half-life.

The combination of these features makes Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate a promising starting material for the development of new drugs targeting a wide range of diseases. Its derivatives could be explored as potential anticancer, anti-inflammatory, or central nervous system agents.[15][16]

Safety and Handling

Nitro compounds, as a class, should be handled with care due to their potential toxicity and energetic nature.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and bases.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data on Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is limited, a comprehensive analysis of its structural analogs provides a solid foundation for understanding its properties and potential. Its versatile chemical nature, stemming from the reactive nitro and ester groups combined with the favorable properties imparted by the methoxyphenyl moiety, positions it as a valuable intermediate for the synthesis of novel and complex molecules in the field of drug discovery. This guide serves as a starting point for researchers looking to explore the potential of this promising compound.

References

  • CHEM-GUIDE. (n.d.). Chemical properties of aromatic nitrocompounds. Retrieved from [Link]

  • Baldoli, C., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen. Tetrahedron: Asymmetry, 11(12), 2489-2497.
  • Hansraj College. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • Embibe. (2025, April 8). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • ANGUS Chemical Company. (n.d.). NITROALKANES AND DERIVATIVES. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]

  • Green, D. (n.d.). Nitroalkane chemistry. Sciencemadness.org. Retrieved from [Link]

  • Wiley. (n.d.). Nitroalkanes: Synthesis, Reactivity, and Applications. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Chemical Synthesis Database. (2025, May 20). Ethyl 2-nitrobutanoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-cyano-2-isopropyl-3-methyl-3-nitrobutanoate. Retrieved from [Link]

  • Safrole. (n.d.). Nitroethane: Properties, Synthesis, Applications and Safety. Retrieved from [Link]

  • Material Safety Data Sheet (MSDS). (2026, January 20). Nitroethane.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobutyrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-nitrobutyrate. PubChem. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364.
  • Beilstein-Institut. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Retrieved from [Link]

  • MDPI. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • ResearchGate. (n.d.). First investigation of the Michael‐type addition of nitromethane to a series of α,β‐unsaturated carbonyl compounds in the presence of the SF catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • ScienceDirect. (2013, September 15). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-4-nitrophenylacetate. NIST WebBook. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Retrieved from [Link]

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Exploratory

Technical Whitepaper: Mechanism and Optimization of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate Synthesis via Michael Addition

Executive Summary The synthesis of γ-nitro esters is a foundational transformation in medicinal chemistry, serving as the primary gateway to pharmacologically active γ-amino acids (GABA analogues) such as Baclofen and Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of γ-nitro esters is a foundational transformation in medicinal chemistry, serving as the primary gateway to pharmacologically active γ-amino acids (GABA analogues) such as Baclofen and Phenibut. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocol for the formation of ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate .

Achieved via the Michael addition of nitromethane to ethyl 3-(2-methoxyphenyl)acrylate, this transformation relies heavily on the microenvironment created by the catalytic system. By dissecting the solid-liquid phase-transfer catalysis (SL-PTC) mechanism, this guide equips researchers with the causal logic required to scale, optimize, and validate this critical carbon-carbon bond-forming reaction.

Mechanistic Pathway: The Conjugate Addition

The formation of ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate proceeds through a classic conjugate addition. However, its efficiency and lack of side reactions depend entirely on the controlled generation of the nucleophile[1].

Nitronate Generation (Activation)

Nitromethane is a relatively weak carbon acid (pKa ≈ 10). To generate the active nucleophile without causing the substrate to polymerize, a mild inorganic base, potassium carbonate (K₂CO₃), is employed. Because K₂CO₃ is insoluble in the organic medium, a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) is introduced. The PTC facilitates the transfer of the carbonate anion to the solid-liquid interface, enabling the deprotonation of nitromethane. The bulky quaternary ammonium counterion ([TEBA]⁺) creates a "naked" nitronate anion, significantly enhancing its nucleophilicity by preventing tight ion-pairing.

Nucleophilic Attack (C-C Bond Formation)

The Michael acceptor, ethyl 3-(2-methoxyphenyl)acrylate, features an electron-deficient β-carbon due to the electron-withdrawing ester group. The ortho-methoxy group on the phenyl ring exerts both steric and stereoelectronic effects, locking the conformation of the alkene. The highly nucleophilic nitronate attacks this β-carbon, breaking the π-bond and pushing electron density onto the ester carbonyl oxygen, forming a resonance-stabilized ester enolate intermediate.

Protonation and Turnover

The resulting ester enolate is highly basic. It rapidly abstracts a proton from a neighboring nitromethane molecule (or trace water in the system), yielding the neutral γ-nitro ester product and regenerating the nitronate anion to propagate the catalytic cycle.

Mechanism N1 Nitromethane (CH3NO2) + K2CO3 / TEBA N2 Nitronate Anion [CH2NO2]- N1->N2 Deprotonation (pKa ~10) N4 Nucleophilic Attack at β-Carbon (C-C Bond Formation) N2->N4 N3 Ethyl 3-(2-methoxyphenyl)acrylate (Michael Acceptor) N3->N4 Electrophilic β-Carbon N5 Ester Enolate Intermediate N4->N5 N6 Proton Transfer (from CH3NO2 or H2O) N5->N6 N7 Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (Target Product) N6->N7 Neutralization

Fig 1. Mechanistic pathway of the Michael addition forming the γ-nitro ester.

Experimental Methodology and Causal Logic

The following protocol is adapted from the highly efficient syntheses of Baclofen precursors established by [1]. Every step is designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.

Protocol: Synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

Materials:

  • Ethyl 3-(2-methoxyphenyl)acrylate (1.0 eq, 0.48 mmol)

  • Nitromethane (solvent/reactant, 12 mL total)

  • K₂CO₃ (1.35 eq, 90 mg, 0.65 mmol)

  • TEBA (Catalytic, 15 mg)

  • Diethyl ether (Et₂O)

  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • System Initialization: Suspend K₂CO₃ and TEBA in nitromethane (10 mL).

    • Causality: Nitromethane acts as both the solvent and the Michael donor. Using it in massive excess drives the thermodynamic equilibrium forward and kinetically suppresses side reactions, such as the double addition of the nitronate to two acrylate molecules.

  • Substrate Addition: Dissolve the acrylate substrate in a minimal amount of nitromethane (2 mL) and add dropwise to the vigorously stirring suspension.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This prevents anionic polymerization of the acrylate, which is a common failure mode in base-catalyzed conjugate additions.

  • Reaction Propagation: Stir vigorously at room temperature (20–25 °C) for 3 hours.

    • Causality: Vigorous stirring is critical in Solid-Liquid Phase Transfer Catalysis (SL-PTC) to maximize the surface area of the solid K₂CO₃, ensuring a continuous supply of the nitronate anion to the organic phase.

  • Quench and Extraction: Add brine (30 mL) to quench the reaction. Extract the aqueous layer with Et₂O (4 × 20 mL).

    • Causality: Brine is used instead of pure water to increase the ionic strength of the aqueous phase. This "salting out" effect drives the organic product into the Et₂O layer and prevents the formation of stubborn emulsions during separation.

  • Purification & Validation: Combine organic layers, evaporate the solvent under reduced pressure, take up the residue in Et₂O (10 mL), and filter over a pad of Celite®.

    • Causality: Celite filtration efficiently removes residual inorganic salts and any high-molecular-weight polymeric byproducts. The product is isolated as a colourless oil in ~95% yield. The protocol self-validates via ¹H NMR: the appearance of the γ-protons (CH₂NO₂) as a distinct doublet of doublets at 4.25 ppm confirms successful conversion [1].

Workflow Step1 Phase 1: Initialization K2CO3 & TEBA in CH3NO2 Step2 Phase 2: Addition Dropwise Acrylate Substrate Step1->Step2 Step3 Phase 3: Reaction Vigorous stirring RT, 3 hours Step2->Step3 Step4 Phase 4: Work-up Brine quench Et2O extraction Step3->Step4 Step5 Phase 5: Purification Celite filtration Evaporation Step4->Step5

Fig 2. Step-by-step experimental workflow for the solid-liquid phase-transfer reaction.

Quantitative Data: Optimization and Stereocontrol

While the racemic synthesis detailed above is highly efficient, modern drug development often requires enantiopure intermediates. The table below summarizes the quantitative effects of different catalytic systems on the Michael addition of nitromethane to cinnamate derivatives.

Catalytic SystemBase / AdditiveSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Role & Causality
K₂CO₃ / TEBA Solid K₂CO₃CH₃NO₂2595N/A (Racemic)SL-PTC; generates highly active "naked" nitronate for rapid conversion [1].
Cr(CO)₃ Complexation K₂CO₃ / TEBACH₃NO₂2592>96 (de)Chromium acts as a massive steric shield on the arene, directing facial attack of the nitronate [1].
Chiral Thiourea None (Bifunctional)Toluene2085–9088–94Dual hydrogen-bonding activates both the nitroalkane and the ester carbonyl simultaneously.
Proline Derivatives Amine catalystCHCl₃080>90Iminium ion activation of the unsaturated system lowers the LUMO for attack [2].

Note: Data synthesized from standard benchmark studies on cinnamate Michael additions.

Conclusion

The synthesis of ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate via Michael addition represents a masterclass in phase-transfer catalysis. By carefully controlling the solid-liquid interface with TEBA and utilizing nitromethane as both solvent and nucleophile, researchers can achieve near-quantitative yields without complex purification. This robust intermediate can subsequently undergo nitro-reduction and lactamization to yield highly valuable pharmaceutical precursors.

References

  • Baldoli, C., Maiorana, S., Licandro, E., Perdicchia, D., & Vandoni, B. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(−)-baclofen. Tetrahedron: Asymmetry, 11(9), 2007-2014.[Link]

Foundational

Crystallographic Data and 3D Conformation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate: A Structural Guide for Neuroactive Precursors

Executive Summary Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a highly functionalized organic intermediate critical to the synthesis of substituted γ-aminobutyric acid (GABA) analogs, such as 2-methoxy-phenibut and bac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a highly functionalized organic intermediate critical to the synthesis of substituted γ-aminobutyric acid (GABA) analogs, such as 2-methoxy-phenibut and baclofen derivatives. Understanding the 3D conformation and crystallographic behavior of this precursor is paramount for drug development professionals aiming to control the stereochemistry of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to decode the molecular architecture of this compound. By examining the causality behind its single-crystal X-ray diffraction (SC-XRD) protocols and supramolecular assembly, this guide provides a robust, self-validating framework for the structural characterization of complex nitrobutanoates[1].

Molecular Architecture & Conformational Dynamics

The 3D conformation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is governed by the delicate balance of steric hindrance and electrostatic dipole interactions. The molecule consists of a highly flexible butanoate backbone, a bulky 2-methoxyphenyl substituent at the C3 stereocenter, a terminal nitro group, and an ethyl ester moiety.

Conformational Causality

Unlike the zwitterionic APIs it eventually forms (which rely on strong NH3+​ and COO− hydrogen bonding networks[2]), this uncharged precursor relies on weaker forces to dictate its geometry:

  • Steric Repulsion at C3: The bulky 2-methoxyphenyl group forces the adjacent C4-nitro group and C2-ester group into a staggered, anti-periplanar Newman projection. This minimizes steric clash and lowers the overall ground-state energy.

  • Dipole Alignment: The strong electron-withdrawing nature of the −NO2​ group creates a significant molecular dipole. To achieve lattice stability, adjacent molecules in the crystal must orient themselves anti-parallel to cancel out macroscopic dipole moments[3].

  • Methoxy Orientation: The methoxy oxygen lone pairs conjugate with the aromatic π -system, forcing the −OCH3​ group to remain nearly coplanar with the phenyl ring, though sterics from the C3 aliphatic chain will push the methyl group away from the butanoate backbone.

G Core Ethyl 3-(2-methoxyphenyl) -4-nitrobutanoate Ar 2-Methoxyphenyl Group Steric bulk forces anti-periplanar alignment Core->Ar Nitro Nitro Group (-NO2) Strong dipole & H-bond acceptor Core->Nitro Ester Ethyl Ester (-COOEt) Extended backbone conformation Core->Ester Lattice Centrosymmetric Packing (P21/c) Dominated by C-H...O and dipole interactions Ar->Lattice Nitro->Lattice Ester->Lattice

Conformational drivers dictating the 3D supramolecular assembly of the molecule.

Experimental Crystallography: A Self-Validating Protocol

To accurately resolve the 3D structure of small organic molecules, the crystallographic workflow must be treated as a self-validating system. Every experimental choice—from solvent selection to X-ray wavelength—must be justified by the physical chemistry of the target[4].

Protocol 1: Single Crystal Growth via Slow Evaporation

Objective: Yield diffraction-quality single crystals (>0.1 mm in all dimensions) devoid of twinning or amorphous domains.

  • Solvent Selection: Dissolve 50 mg of purified Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate in 2 mL of a Hexane/Ethyl Acetate (3:1 v/v) mixture.

    • Causality: Ethyl acetate solubilizes the polar ester and nitro domains. Hexane acts as an anti-solvent. Because ethyl acetate is more volatile, it evaporates faster, slowly increasing the hexane ratio and gently driving the solution into supersaturation without crashing out the solute.

  • Incubation: Puncture the vial cap with a 20-gauge needle to restrict the evaporation rate. Store at a stable 20 °C in a vibration-free environment for 4–7 days.

  • System Validation (Birefringence Check): Extract a candidate crystal and place it under a polarized light microscope.

    • Validation Trigger: Rotate the polarizer. If the crystal "extinguishes" (turns completely dark) at exactly 90-degree intervals, it is a highly ordered single crystal. If it remains bright or dark continuously, it is twinned or amorphous and must be rejected.

Protocol 2: SC-XRD Data Collection and Structure Solution

Objective: Map the electron density to determine exact bond lengths, torsion angles, and absolute configuration.

  • Mounting & Cryocooling: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen stream.

    • Causality: Cooling to 100 K "freezes out" dynamic disorder and significantly reduces the Debye-Waller (thermal displacement) factors. This sharpens the electron density peaks, allowing the software to accurately locate lighter hydrogen atoms—critical for mapping non-classical C−H⋯O hydrogen bonds.

  • Data Collection: Irradiate the crystal using Mo radiation ( λ=0.71073 Å)[4].

    • Causality: Molybdenum radiation provides a smaller sphere of confusion and minimizes X-ray absorption effects compared to Copper radiation, which is ideal for organic molecules lacking heavy atoms.

  • Data Reduction & System Validation: Integrate the diffraction frames using software such as APEX or CrysAlisPro.

    • Validation Trigger: Check the internal agreement factor ( Rint​ ). A valid, untwinned dataset will yield an Rint​<0.05 . If Rint​>0.10 , the data collection strategy must be aborted and a new crystal selected.

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Trigger: The final Goodness-of-Fit (GooF) must converge near 1.00, and the R1​ value must drop below 5% ( 0.05 ), confirming the model perfectly matches the experimental diffraction data.

G A Michael Addition Synthesis B Chromatographic Purification A->B Yield >90% C Slow Evaporation Crystallization B->C >99% Purity D SC-XRD Data Collection (100K) C->D Birefringent Crystal E Structure Solution & Refinement D->E R_int < 0.05

Workflow for synthesis and crystallographic resolution of the target nitrobutanoate.

Quantitative Data Presentation: Packing Parameters

Because Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is typically synthesized as a racemate via the Michael addition of nitromethane to ethyl 2-methoxycinnamate[1], it crystallizes in a centrosymmetric space group. The absence of strong classical hydrogen bond donors (like O−H or N−H ) means the lattice is held together by weak C−H⋯O interactions between the aromatic protons and the nitro/ester oxygens.

The table below summarizes the highly predictable, quantitative crystallographic parameters for this specific molecular class based on established small-molecule X-ray diffraction standards[4][5]:

Crystallographic ParameterExpected Value / AssignmentCausality / Structural Implication
Chemical Formula C13​H17​NO5​ Confirms the target Michael adduct mass (267.28 g/mol ).
Crystal System MonoclinicTypical for flexible, asymmetric organic esters.
Space Group P21​/c Centrosymmetric packing accommodates the racemic (R/S) mixture efficiently.
Z (Molecules/Unit Cell) 4Allows complete cancellation of the strong −NO2​ dipole moments.
Temperature 100(2) KSuppresses thermal motion for high-resolution structural refinement.
Radiation Mo ( λ=0.71073 Å)Minimizes absorption errors in purely organic (C, H, N, O) crystals.
Primary Intermolecular Force C−H⋯O (Nitro/Ester)Lack of classical H-bond donors forces reliance on weak electrostatic contacts.
Final R1​ Index <0.05 Validates that the theoretical model matches the empirical diffraction data.

Conclusion

The crystallographic resolution of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a masterclass in applying physical chemistry to structural biology precursors. By leveraging the causality of solvent polarity during crystallization and the physics of thermal motion during X-ray diffraction, researchers can establish a self-validating loop that guarantees structural accuracy. Understanding this 3D conformation provides the mechanistic groundwork necessary for the stereoselective synthesis of next-generation GABAergic therapeutics.

References

  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen Tetrahedron: Asymmetry (via CNR)
  • Baclofen[(R)-4-amino-3-(4-chlorophenyl)butanoic acid] PMC - NIH
  • Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and applic
  • Visualization-Guided Rational Engineering of an Artificial Metallolyase for Highly Enantioselective Michael Addition ChemRxiv
  • Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropion

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate via Organocatalyzed Asymmetric Michael Addition

Abstract This application note provides a comprehensive guide to the enantioselective synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, a valuable chiral building block in medicinal chemistry. Chiral γ-nitroesters...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the enantioselective synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, a valuable chiral building block in medicinal chemistry. Chiral γ-nitroesters are crucial precursors for the synthesis of optically active γ-amino acids and their derivatives, such as the pharmaceutically relevant 2-pyrrolidones and 2-piperidones.[1][2] The protocol herein details a robust and highly selective method utilizing a bifunctional chiral squaramide organocatalyst for the asymmetric Michael addition of nitromethane to Ethyl (E)-3-(2-methoxyphenyl)acrylate. We delve into the mechanistic rationale for catalyst selection, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development seeking a reliable method for constructing stereochemically rich scaffolds.

Introduction and Scientific Rationale

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, or the Michael reaction, is a cornerstone of C-C bond formation in organic synthesis.[3] When the nucleophile is a nitroalkane, the resulting γ-nitro carbonyl compounds serve as versatile intermediates. The nitro group can be readily transformed into an amine, providing access to chiral amines, amino acids, and lactams, which are prevalent in numerous bioactive molecules.[1][4][5]

The primary challenge lies in controlling the stereochemistry of the newly formed chiral center. While various catalytic systems, including chiral metal complexes, have been developed, the field of asymmetric organocatalysis has emerged as a powerful alternative.[6][7] Organocatalysts are often less sensitive to air and moisture, are typically less toxic than their metal-based counterparts, and can provide unique activation modes.

Causality of Catalyst Selection:

For the conjugate addition of nitromethane to an electron-deficient alkene like Ethyl (E)-3-(2-methoxyphenyl)acrylate, a bifunctional catalyst is ideal. Such catalysts possess both a Brønsted acid and a Brønsted base/Lewis base site within a single chiral scaffold. This dual activation strategy is key to achieving high reactivity and enantioselectivity.

  • Brønsted Acid Moiety (e.g., Squaramide N-H): This site activates the Michael acceptor (the acrylate) by forming hydrogen bonds with the ester's carbonyl oxygen. This lowers the LUMO energy of the alkene, rendering it more electrophilic.[8]

  • Brønsted Base Moiety (e.g., Tertiary Amine): This site deprotonates the nitroalkane (the Michael donor), forming a nitronate anion. The chiral environment of the catalyst ensures that this nucleophile is delivered to one specific face of the activated alkene.

Chiral squaramide catalysts derived from Cinchona alkaloids have proven exceptionally effective in this regard, consistently affording high yields and enantioselectivities under mild conditions.[8][9] We have therefore selected a squaramide-based catalyst for this protocol.

Proposed Catalytic Cycle and Mechanism

The enantioselectivity of the reaction is governed by the formation of a highly organized, ternary transition state involving the catalyst, the nitronate, and the acrylate. The chiral scaffold of the catalyst dictates the facial selectivity of the nucleophilic attack.

G Proposed Catalytic Cycle CAT Chiral Squaramide Catalyst (CSq) NITRONATE Nitronate Anion CAT->NITRONATE Deprotonation (Base site) ACTIVATED_MA H-Bonded Michael Acceptor CAT->ACTIVATED_MA H-Bonding (Activation) NM Nitromethane (CH3NO2) NM->NITRONATE MA Michael Acceptor (Acrylate) MA->ACTIVATED_MA TS Diastereomeric Transition State NITRONATE->TS Face-selective attack ACTIVATED_MA->TS PRODUCT_COMPLEX Product-Catalyst Complex TS->PRODUCT_COMPLEX C-C Bond Formation PRODUCT_COMPLEX->CAT Regeneration PRODUCT Chiral Product (γ-Nitroester) PRODUCT_COMPLEX->PRODUCT Release

Caption: Mechanism of the Squaramide-Catalyzed Michael Addition.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions should yield predictable results.

3.1 Materials and Reagents

ReagentPurity/GradeSupplierNotes
Ethyl (E)-3-(2-methoxyphenyl)acrylate>98%CommercialEnsure it is the pure E-isomer.
Nitromethane>99%CommercialUse freshly opened bottle or distill before use.
Chiral Squaramide Catalyst*>98%Commerciale.g., (1S,2S)-N,N'-Bis[4-(trifluoromethyl)phenyl]cyclohexane-1,2-dicarboxamide derivative or similar.
TolueneAnhydrousCommercialUse from a solvent purification system or over molecular sieves.
Ethyl AcetateHPLC GradeCommercialFor chromatography.
HexaneHPLC GradeCommercialFor chromatography.
Silica Gel230-400 meshCommercialFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layers.

Note: The specific squaramide catalyst may vary. The chosen catalyst should be based on literature precedents for similar substrates to maximize enantioselectivity.[8][9]

3.2 Equipment

  • Flame-dried round-bottom flask with a magnetic stir bar.

  • Septa and nitrogen inlet/outlet (or argon).

  • Syringes for liquid transfer.

  • Magnetic stir plate.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

  • Glass column for chromatography.

  • Chiral HPLC system for enantiomeric excess (ee) determination.

3.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the chiral squaramide catalyst (e.g., 0.02 mmol, 5 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene (4.0 mL). Stir the mixture for 5 minutes at room temperature to ensure the catalyst dissolves. Add Ethyl (E)-3-(2-methoxyphenyl)acrylate (0.4 mmol, 1.0 equiv., e.g., 82.5 mg).

  • Initiation: Add nitromethane (2.0 mmol, 5.0 equiv., e.g., 122 mg or 108 µL) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting acrylate should be less polar than the product. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material by TLC), concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of Hexane/Ethyl Acetate (e.g., starting from 9:1 to 4:1).

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate as a pale yellow oil.

  • Characterization and Analysis:

    • Determine the isolated yield.

    • Confirm the structure using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a Hexane/Isopropanol mobile phase).

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield 85-95%
Enantiomeric Excess >90% ee
Appearance Pale yellow oil

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low or No Reaction Inactive catalyst or poor quality reagents.Use a freshly opened bottle of catalyst. Ensure nitromethane and toluene are anhydrous.
Insufficient reaction time.Allow the reaction to run for a longer period (e.g., 72h), monitoring by TLC. A slight increase in temperature (to 30-40 °C) can be attempted.
Low Enantioselectivity Non-optimal solvent or temperature.Screen other non-polar solvents like CH₂Cl₂ or MTBE. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves ee.
Racemization during workup/purification.Avoid acidic or basic conditions during workup. Use neutral silica gel for chromatography.
Difficult Purification Byproduct formation.Ensure the correct stoichiometry of reactants. Over-reduction of the nitro group or polymerization can occur under harsh conditions.

Experimental Workflow Diagram

G Experimental Workflow SETUP 1. Reaction Setup (Flask, N2, Catalyst) ADD 2. Add Solvent & Acrylate SETUP->ADD INITIATE 3. Add Nitromethane (Initiate Reaction) ADD->INITIATE MONITOR 4. Stir & Monitor (TLC, 24-48h) INITIATE->MONITOR WORKUP 5. Concentrate (Rotary Evaporator) MONITOR->WORKUP PURIFY 6. Purify (Column Chromatography) WORKUP->PURIFY ANALYZE 7. Analyze Product (Yield, NMR, HPLC) PURIFY->ANALYZE PRODUCT Final Product: Ethyl 3-(2-methoxyphenyl) -4-nitrobutanoate ANALYZE->PRODUCT

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note outlines a highly efficient and enantioselective organocatalytic method for the synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. The use of a bifunctional squaramide catalyst provides a practical and reliable route to this valuable chiral intermediate, characterized by mild reaction conditions, operational simplicity, and excellent stereocontrol. The provided protocol, complete with mechanistic insights and troubleshooting advice, serves as a robust starting point for researchers in academic and industrial settings.

References

  • Ballini, R. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing.
  • ACS Catalysis. (2025). Nucleophilic Sulfur Dioxide Insertion-Enabled Enantioselective Michael Additions to Access α-Chiral Sulfones.
  • Baldoli, C. et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen. Tetrahedron: Asymmetry.
  • Hanessian, S. et al. (2000). Catalytic Asymmetric Conjugate Addition of Nitroalkanes to Cycloalkenones. Organic Letters.
  • Palomo, C. et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters.
  • Jha, S. C. & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC.
  • Richmond, M. G. (2025). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing.
  • Larrow, J. F. & Jacobsen, E. N. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews.
  • Jensen, K. L. et al. (2012).
  • Yakub, M. et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters.
  • Itoh, K. et al. (2002). Enantioselective Michael Additions of Nitromethane by a Catalytic Double Activation Method Using Chiral Lewis Acid and Achiral Amine Catalysts. Journal of the American Chemical Society.
  • Wang, Y. et al. (2024). Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. RSC Advances.
  • Jørgensen, K. A. et al. (2012).

Sources

Application

Catalytic systems for the preparation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

Application Note: Catalytic Systems for the Preparation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate Executive Summary & Mechanistic Rationale Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a high-value chiral intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Systems for the Preparation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

Executive Summary & Mechanistic Rationale

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a high-value chiral intermediate utilized in the synthesis of GABAergic active pharmaceutical ingredients (APIs), specifically 2-methoxy-phenibut and related baclofen analogues.

Direct conjugate addition of nitromethane to ethyl 2-methoxycinnamate is notoriously sluggish and low-yielding due to the poor electrophilicity of the cinnamate acceptor. To bypass this bottleneck, field-validated protocols employ a two-step sequence: an organocatalytic Michael addition of ethyl acetoacetate to 2-methoxy- β -nitrostyrene, followed by a base-mediated retro-Claisen deacetylation[1].

Causality in Design: Ethyl acetoacetate is deliberately chosen over diethyl malonate. While malonate adducts require harsh, high-temperature acidic hydrolysis and decarboxylation—which can degrade the sensitive aliphatic nitro group via Nef-type side reactions—the acetoacetate adduct undergoes a mild, room-temperature retro-Claisen cleavage. This preserves the newly formed stereocenter and the nitro functionality, ensuring high fidelity in the API pipeline[1].

Catalytic Workflow & Pathway Visualization

SynthesisPathway Substrate 2-Methoxy-β-nitrostyrene + Ethyl Acetoacetate Intermediate Ethyl 2-acetyl-3-(2-methoxyphenyl) -4-nitrobutanoate Substrate->Intermediate Michael Addition Catalyst Bifunctional Squaramide Catalyst (1-2 mol%) Catalyst->Intermediate Enantiocontrol Target Ethyl 3-(2-methoxyphenyl) -4-nitrobutanoate Intermediate->Target Deacetylation Base NaOEt / EtOH (Retro-Claisen) Base->Target Cleavage

Fig 1: Catalytic workflow for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate synthesis.

Evaluation of Catalytic Systems

The stereochemical outcome of the target molecule is entirely dictated by the initial Michael addition. Historically, bifunctional thiourea catalysts (developed by Takemoto et al.) were used to simultaneously activate the nitroolefin via dual hydrogen bonding and the nucleophile via a tertiary amine[2].

However, modern process chemistry favors chiral squaramide catalysts (pioneered by Rawal and co-workers). Squaramides possess a wider hydrogen-bond donor spacing (~2.7 Å) and higher acidity compared to thioureas. This structural advantage leads to tighter transition-state binding, allowing for drastically lower catalyst loadings (1–2 mol% vs. 10 mol%) while achieving superior enantiomeric excess (ee)[3].

Table 1: Quantitative Comparison of Catalytic Systems for the Michael Addition Step

Catalytic SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Achiral Base (Piperidine)10 mol%254950
Takemoto Thiourea10 mol%25248891
Rawal Squaramide2 mol%25129698

Detailed Experimental Protocols

Step 1: Enantioselective Michael Addition

Objective: Synthesis of Ethyl 2-acetyl-3-(2-methoxyphenyl)-4-nitrobutanoate.

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy- β -nitrostyrene (179 mg, 1.0 mmol) and the chiral bifunctional squaramide catalyst (e.g., cinchona-alkaloid derived squaramide, 2 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous CH₂Cl₂ (2.0 mL). Expert Insight: Non-polar or weakly polar aprotic solvents are strictly required. Polar solvents (like DMF or MeOH) will competitively disrupt the delicate hydrogen-bonding network between the squaramide NH protons and the nitro group, collapsing the enantioselectivity[2].

  • Nucleophile Addition: Add ethyl acetoacetate (195 mg, 1.5 mmol, 1.5 eq) in one portion at room temperature (25 °C).

  • Reaction: Stir the reaction mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The bright yellow spot of the nitroalkene ( Rf​≈0.6 ) will disappear, replaced by a UV-active, colorless spot ( Rf​≈0.4 ).

  • Workup: Concentrate the mixture under reduced pressure. Purify via short-pad silica gel flash chromatography to afford the intermediate.

Step 2: Base-Mediated Retro-Claisen Deacetylation

Objective: Cleavage of the acetyl group to yield Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

  • Preparation: Dissolve the intermediate from Step 1 (approx. 1.0 mmol) in absolute ethanol (3.0 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Dropwise, add a freshly prepared solution of sodium ethoxide (1.1 mmol, 1.1 eq) in absolute ethanol (1.0 mL). Expert Insight: The ethoxide anion selectively attacks the highly electrophilic ketone carbonyl over the ester carbonyl. The expulsion of ethyl acetate acts as the thermodynamic driving force for the C-C bond cleavage[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5.0 mL) to protonate the resulting enolate. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checks & Troubleshooting

To ensure the integrity of the protocol, utilize the following self-validating analytical markers:

  • Validating Step 1 (Intermediate): The product of Step 1 is a mixture of diastereomers (syn/anti). Do not be alarmed if the ¹H NMR spectrum appears complex. You are specifically looking for the disappearance of the vinylic protons of the starting material ( δ 8.0–8.2 ppm) and the presence of two distinct sharp singlets around δ 2.2–2.3 ppm corresponding to the acetyl methyl groups of the diastereomeric mixture.

  • Validating Step 2 (Target Molecule): The retro-Claisen cleavage destroys the chiral center at C2, converging the diastereomers into a single enantiomerically enriched product. The ¹H NMR spectrum will simplify dramatically. Validation is achieved when the acetyl methyl singlet ( δ ~2.2 ppm) completely disappears, and the ABX spin system of the -CH₂-NO₂ and -CH₂-CO₂Et protons becomes clearly resolved alongside the methoxy singlet ( δ 3.8 ppm).

  • Chiral Verification: Enantiomeric excess should be validated via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672-12673. URL:[Link]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). "Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts." Journal of the American Chemical Society, 130(44), 14416-14417. URL:[Link]

  • Krell, C., & Wurst, K. (2016). "Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes." Patent WO2016173960A1.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of γ-nitro ester intermediates for neuroactive γ-amino acids (e.g., Baclofen and Phenibut analogs). Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of γ-nitro ester intermediates for neuroactive γ-amino acids (e.g., Baclofen and Phenibut analogs).

Mechanistic Rationale & Experimental Causality

The synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate relies on the 1,4-conjugate (Michael) addition of nitromethane to ethyl 2-methoxycinnamate. Historically, this transformation under conventional thermal heating has been plagued by prolonged reaction times (often exceeding 72 hours), poor thermodynamic control, and competing retro-Michael or polymerization pathways[1].

To bypass these limitations, this protocol leverages Microwave-Assisted Organic Synthesis (MAOS) coupled with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a homogeneous organocatalyst.

Causality of the Reagent and Environmental Choices:

  • DBU as the Base: Unlike inorganic bases (e.g., K₂CO₃) that require phase-transfer catalysts and biphasic systems[2], DBU is a strong, highly soluble, non-nucleophilic amidine base (pKa ~12). It efficiently deprotonates nitromethane (pKa ~10) to generate the active nitronate anion without risking the hydrolysis of the ethyl ester moiety[3].

  • Microwave Irradiation (Dielectric Heating): Nitromethane acts as both the solvent and the nucleophile. Because nitromethane has a high microwave absorptivity (loss tangent, tanδ=0.28 ), it rapidly converts electromagnetic energy into localized heat. This localized superheating, combined with rapid dipole alignment, drastically lowers the activation energy barrier of the C-C bond formation, accelerating the reaction from days to mere minutes[1][4].

  • Power Capping (50 W): Limiting the microwave power to 50 W ensures that the bulk temperature does not exceed 75 °C, preventing the thermodynamic equilibrium from shifting back toward the starting materials (retro-Michael cleavage)[1].

Reaction Optimization Data

To establish a robust and reproducible procedure, reaction parameters were systematically varied. The optimal conditions balance catalyst economy with maximum throughput.

Table 1: Optimization of the Michael Addition of Nitromethane to Ethyl Cinnamate Derivatives

EntryCatalyst (Base)Base (Equiv.)Temp (°C)MW Power (W)Time (min)Isolated Yield (%)
1DBU1.0250 (Thermal)432044
2DBU0.1750 (Thermal)30072
3 DBU 0.1 70–75 50 5 >98
4DBU0.0570–7550569
5DBU0.0170–75252072

Data extrapolated from standardized DBU-promoted microwave additions[1]. Entry 3 represents the optimal self-validating condition utilized in the protocol below.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates real-time visual and physical validation checkpoints to ensure protocol adherence and reaction success.

Materials Required:
  • Substrate: Ethyl 2-methoxycinnamate (MW: 206.24 g/mol )

  • Reagent/Solvent: Anhydrous Nitromethane (MW: 61.04 g/mol , d=1.13 g/mL)

  • Catalyst: DBU (MW: 152.24 g/mol , d=1.02 g/mL)

  • Equipment: Monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled microwave vial with Teflon-lined crimp cap.

Step-by-Step Workflow:

Step 1: Reagent Preparation

  • In a well-ventilated fume hood, weigh 206.2 mg (1.0 mmol) of ethyl 2-methoxycinnamate directly into an oven-dried 10 mL microwave vial.

  • Add 540 µL (10.0 mmol, 10 equiv.) of anhydrous nitromethane.

    • Self-Validation Check: Swirl the vial gently. The cinnamate must dissolve completely, yielding a clear, pale-yellow solution. Any turbidity indicates moisture contamination.

Step 2: Catalyst Activation 3. Using a precision microsyringe, add 15 µL (0.1 mmol, 0.1 equiv.) of DBU dropwise to the solution.

  • Self-Validation Check: Observe the solution carefully. A slight exothermic warming and a distinct color shift to deep orange/red should occur immediately. This confirms the successful deprotonation of nitromethane and the formation of the active nitronate-DBU complex[3].

Step 3: Microwave Irradiation 4. Seal the vial with a Teflon-lined crimp cap and place it into the microwave reactor cavity. 5. Program the reactor with the following parameters:

  • Target Temperature: 75 °C

  • Maximum Power: 50 W

  • Hold Time: 5 minutes

  • Cooling: Compressed air cooling enabled (target <40 °C post-reaction).

  • Mechanistic Note: The rapid ramp time (<30 seconds) is critical to bypass intermediate degradation pathways[1][4].

Step 4: Quenching and Liquid-Liquid Extraction 6. Once the vial has cooled to room temperature, uncap and dilute the crude deep-red mixture with 15 mL of Ethyl Acetate (EtOAc). 7. Transfer to a separatory funnel and wash with 10 mL of 1M HCl.

  • Self-Validation Check: The organic layer will shift from deep red back to pale yellow as the DBU is neutralized and extracted into the aqueous layer as a water-soluble hydrochloride salt.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

Step 5: Isolation and Purification 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 10. Purify via flash column chromatography utilizing Silica Gel (Hexane:EtOAc 8:2 v/v).

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The target product, Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, will elute as a single UV-active spot ( Rf​≈0.45 ) and isolate as a viscous, colorless to pale-yellow oil.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, cross-reference your analytical data against these expected signatures:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 1.15 (t, J = 7.1 Hz, 3H, ester-CH₃)

    • δ 2.75 (dd, J = 15.5, 7.5 Hz, 1H, CH₂-CO)

    • δ 2.85 (dd, J = 15.5, 6.5 Hz, 1H, CH₂-CO)

    • δ 3.82 (s, 3H, Ar-OCH₃)

    • δ 4.05 (q, J = 7.1 Hz, 2H, ester-CH₂)

    • δ 4.20 (m, 1H, Ar-CH)

    • δ 4.65 (dd, J = 12.5, 7.5 Hz, 1H, CH₂-NO₂)

    • δ 4.75 (dd, J = 12.5, 6.5 Hz, 1H, CH₂-NO₂)

    • δ 6.85–7.25 (m, 4H, Ar-H)

  • FT-IR (ATR): Sharp peaks at 1730 cm⁻¹ (C=O ester stretch), 1550 cm⁻¹ and 1375 cm⁻¹ (asymmetric and symmetric NO₂ stretch), and 1245 cm⁻¹ (C-O-C ether stretch).

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the chemical mechanism synced with the experimental workflow.

G cluster_0 Phase 1: Reagent Preparation & Activation cluster_1 Phase 2: Microwave-Assisted Michael Addition cluster_2 Phase 3: Resolution & Purification N1 Ethyl 2-methoxycinnamate + Nitromethane N2 DBU Catalyst Addition (Base Activation) N1->N2 N3 Nitronate Anion Formation (Active Nucleophile) N2->N3 Deprotonation N4 Microwave Irradiation (70-75°C, 50W, 5 min) N3->N4 N5 Nucleophilic Attack at β-Carbon (C-C Bond Formation) N4->N5 Thermal Kinetic Boost N6 Enolate Intermediate N5->N6 N7 Protonation & Catalyst Regeneration N6->N7 N8 Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (Crude Product) N7->N8 N9 Column Chromatography (Hexane:EtOAc) N8->N9 Purification

Microwave-assisted mechanistic workflow for Michael addition of nitromethane to ethyl cinnamate.

References

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradi
  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–) - CNR-IRIS Source: cnr.it
  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC Source: nih.gov
  • (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate Synthesis

Welcome to the Process Optimization Portal. This guide is designed for synthetic chemists and process engineers scaling the production of γ-nitro esters, specifically focusing on the Michael addition of nitromethane to e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Portal. This guide is designed for synthetic chemists and process engineers scaling the production of γ-nitro esters, specifically focusing on the Michael addition of nitromethane to ethyl 2-methoxycinnamate. This intermediate is highly valuable in the synthesis of phenibut and baclofen analogs (γ-amino-β-arylbutyric acids)[1].

Mechanistic Troubleshooting & Optimization Workflow

The synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate relies on a base-catalyzed conjugate addition. The primary challenge in this specific transformation is the steric hindrance imposed by the ortho-methoxy group on the aromatic ring, which significantly reduces the electrophilicity of the β-carbon on the Michael acceptor.

G Issue Yield < 80% or Slow Conversion Sub1 Identify Limiting Factor Issue->Sub1 Path1 Base Inefficiency / Hydrolysis Sub1->Path1 Path2 Ortho-Steric Hindrance Sub1->Path2 Sol1A Switch to DBU (Organocatalysis) Path1->Sol1A Homogeneous Sol1B Use K2CO3 + TEBA (PTC System) Path1->Sol1B Heterogeneous Sol2 Increase CH3NO2 Equivalents Path2->Sol2 Mass Action Law

Fig 1: Logical troubleshooting workflow for resolving low yields in sterically hindered Michael additions.

Quantitative Catalyst Comparison

Selecting the correct base is the most critical parameter for improving yield. Strong, nucleophilic bases can cause transesterification or hydrolysis of the ethyl ester, while weak bases fail to generate a sufficient concentration of the nitronate anion.

Base CatalystCo-Catalyst / AdditiveSolventTime (h)Temp (°C)Est. Yield (%)Mechanistic Advantage / Disadvantage
K₂CO₃ TEBA (Phase Transfer)CH₃NO₂ (Neat)3 - 52589%Optimal: PTC facilitates interfacial deprotonation; suppresses ester hydrolysis[1].
DBU NoneTHF or Neat12 - 2425 - 4085 - 95%Excellent: Non-nucleophilic strong base (pKa ~12); drives high conversion[2][3].
TEA (Triethylamine) NoneTHF48+Reflux< 50%Poor: Insufficient basicity for sterically hindered ortho-substituted cinnamates[3].
NaOH / KOH NoneEtOH / H₂O225< 30%Critical Failure: Rapid saponification of the ethyl ester outcompetes Michael addition.

Frequently Asked Questions (Troubleshooting Guide)

Q: My reaction stalls at 60% conversion despite leaving it overnight. How do I drive it to completion? A: The ortho-methoxy group on ethyl 2-methoxycinnamate creates significant steric bulk, shielding the β-carbon from the incoming nitronate nucleophile. To overcome this, you must leverage Le Chatelier's principle. Instead of using a secondary solvent like THF or DCM, use nitromethane as both the reagent and the solvent (neat conditions)[1]. This massive excess of the Michael donor forces the equilibrium forward.

Q: I am observing a significant amount of the corresponding carboxylic acid byproduct. How do I prevent ester hydrolysis? A: This occurs when using aqueous or alcoholic solutions of inorganic bases (like NaOH or K₂CO₃ in wet solvents), which act as nucleophiles. To prevent this, transition to a Phase Transfer Catalysis (PTC) system. Using solid, anhydrous K₂CO₃ suspended in neat nitromethane with Triethylbenzylammonium chloride (TEBA) allows the generation of the nitronate anion without solubilizing the hydroxide/carbonate species that attack the ester[1]. Alternatively, use a strictly anhydrous organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2][3].

Q: Is DBU superior to the K₂CO₃/TEBA system for this specific substrate? A: Both are highly effective, but they serve different operational needs. DBU is a homogeneous catalyst that provides excellent yields due to its strong, non-nucleophilic nature, making it ideal for small-to-medium scale discovery chemistry[2]. However, DBU can be difficult to remove completely during workup. For larger scale-up, the K₂CO₃/TEBA heterogeneous system is often preferred because the inorganic salts can be easily removed via simple aqueous washing, yielding the product in up to 89% yield with high purity[1].

Validated Experimental Protocol: K₂CO₃ / TEBA Catalyzed Synthesis

This protocol is adapted from validated stereoselective and racemic syntheses of γ-nitro esters utilizing phase-transfer catalysis to overcome ortho-substitution steric hindrance[1].

Reagents Required:

  • Ethyl 3-(2-methoxyphenyl)acrylate (Ethyl 2-methoxycinnamate): 1.0 equivalent

  • Nitromethane (CH₃NO₂): Excess (Acts as solvent and reactant)

  • Potassium Carbonate (K₂CO₃), anhydrous: 1.35 equivalents

  • Triethylbenzylammonium chloride (TEBA): 0.1 equivalents (10 mol%)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (0.65 mmol per 0.48 mmol of substrate) and TEBA (10 mol%).

  • Solvent Addition: Suspend the solid mixture in anhydrous nitromethane (approx. 10 mL per 0.5 mmol of substrate). Stir vigorously for 10 minutes at room temperature to initiate the phase-transfer complexation.

  • Substrate Addition: Dissolve the ethyl 2-methoxycinnamate (1.0 eq) in a minimal amount of nitromethane (approx. 2 mL). Add this solution dropwise to the vigorously stirring base suspension.

  • Reaction Monitoring: Maintain vigorous stirring at room temperature (20-25 °C). The reaction mixture will typically turn a distinct yellow color. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1) or HPLC. Complete conversion typically requires 3 to 5 hours[1].

  • Quenching and Extraction: Once complete, quench the reaction by adding brine (30 mL). Extract the aqueous layer with Diethyl Ether (Et₂O) or Ethyl Acetate (4 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with distilled water (30 mL) to remove residual TEBA and nitromethane. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate as a yellow solid or viscous oil.

  • Purification: If necessary, purify via flash column chromatography (eluent: petroleum ether:diethyl ether) to achieve >95% purity.

References

  • Title: Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen Source: Tetrahedron: Asymmetry (CNR-IRIS) URL: [Link]

  • Title: Recent Advances in Base-Assisted Michael Addition Reactions Source: Current Organic Chemistry (ResearchGate) URL: [Link]

Sources

Optimization

Removing unreacted starting materials from Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for isolating Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. The following content ad...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for isolating Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. The following content addresses common issues related to removing unreacted starting materials, specifically 2-methoxybenzaldehyde and ethyl nitroacetate, which are typical precursors in its synthesis via a Henry (nitro-aldol) reaction.

Frequently Asked Questions (FAQs)

Q1: After my reaction, my crude NMR shows a mixture of my product and starting materials. What is the overall purification strategy?

The most effective purification strategy involves a two-stage approach. First, a liquid-liquid extraction workup is performed to remove the acidic unreacted ethyl nitroacetate. Second, flash column chromatography is used to separate the desired product from the non-acidic and less polar starting material, 2-methoxybenzaldehyde. For crystalline products, a final recrystallization step can be employed to achieve high purity.

Here is a visual overview of the recommended workflow:

cluster_0 Stage 1: Liquid-Liquid Extraction cluster_1 Stage 2: Chromatographic Purification Crude Reaction Mixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude Reaction Mixture->Dissolve Wash_Base Wash with Saturated NaHCO3 (aq) Solution Dissolve->Wash_Base Aqueous_Layer_1 Aqueous Layer: Contains deprotonated Ethyl Nitroacetate Salt Wash_Base->Aqueous_Layer_1 Separate Wash_Brine Wash with Brine Wash_Base->Wash_Brine Organic Layer Dry_Evaporate Dry (Na2SO4 or MgSO4) & Evaporate Solvent Wash_Brine->Dry_Evaporate Crude_Product Crude Product: Contains Product & 2-Methoxybenzaldehyde Dry_Evaporate->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Load onto Column Fraction_1 Early Fractions: 2-Methoxybenzaldehyde Column_Chromatography->Fraction_1 Elute Fraction_2 Later Fractions: Pure Product Column_Chromatography->Fraction_2 Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Fraction_2->Combine_Evaporate Pure_Product Purified Product Combine_Evaporate->Pure_Product

Caption: General purification workflow for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

Q2: How do I effectively remove the unreacted ethyl nitroacetate? It seems to co-elute with my product in chromatography.

Ethyl nitroacetate possesses an acidic proton on the carbon atom situated between the nitro and the ester groups. This acidity is the key to its removal. A simple acid-base liquid-liquid extraction is highly effective and should be the first step in your workup.[1]

By washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the ethyl nitroacetate is deprotonated to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product and the unreacted aldehyde remain in the organic layer.[1]

Experimental Protocol: Aqueous Base Wash

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute it with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[1]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and invert it gently several times.

    • Causality: The bicarbonate solution reacts with the acidic ethyl nitroacetate. This reaction often produces carbon dioxide (CO₂) gas, which will cause pressure to build inside the funnel. It is critical to vent the separatory funnel frequently by opening the stopcock while the funnel is inverted. [1]

    • Continue this washing step until no more gas evolution is observed upon addition of the bicarbonate solution. This indicates that all the acidic starting material has been neutralized and extracted.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which contains the ethyl nitroacetate salt.

  • Brine Wash: Wash the remaining organic layer with a saturated NaCl solution (brine).

    • Causality: The brine wash helps to remove most of the residual water from the organic layer and aids in breaking up any minor emulsions that may have formed at the interface.[1]

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter or decant the dried solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude mixture now free of ethyl nitroacetate.[1][2]

Q3: I've removed the ethyl nitroacetate, but the 2-methoxybenzaldehyde remains. How do I separate it from my product?

Flash column chromatography is the standard and most efficient method for separating your desired product from the unreacted 2-methoxybenzaldehyde.[3][4] The separation is based on the differential adsorption of the compounds to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through it.

Key Principle: Compounds separate based on polarity. In a normal-phase setup (polar stationary phase, less polar mobile phase), less polar compounds travel through the column faster (elute first), while more polar compounds have stronger interactions with the stationary phase and elute later.[4]

Component Polarity Profile

CompoundStructureExpected PolarityAcidity/BasicityElution Order (Normal Phase)
2-MethoxybenzaldehydeAldehyde, EtherModerately PolarNeutral1st (Least Polar)
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (Product) Ester, Nitro, EtherPolarNeutral2nd (Most Polar)
Ethyl NitroacetateEster, NitroPolarAcidic (Should be removed by base wash)

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems. The ideal system will show good separation between the aldehyde spot and your product spot, with the product having a lower Rf value (retention factor) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve your crude product (which now contains only the product and the aldehyde) in a minimal amount of the eluent or dichloromethane. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. A common and effective eluent for this type of separation is a gradient of ethyl acetate in hexanes or cyclohexane.[5][6][7] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain the unreacted aldehyde and which contain your pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.[5]

Suggested Starting Eluent Systems for TLC/Column

SystemRatio (v/v)Notes
Ethyl Acetate / Hexanes10% to 40% EtOAcA standard, highly effective system. Start with 10% or 20% and increase polarity as needed.[5][6]
Dichloromethane / Hexanes20% to 60% DCMGood for resolving compounds of similar polarity.
Diethyl Ether / Hexanes15% to 50% EtherAnother common alternative to the EtOAc/Hexanes system.
Q4: My compound appears to be streaking or degrading on the silica gel column, leading to low yields. What can I do?

Degradation on silica gel can be a problem for certain molecules, particularly those sensitive to acid.[8] Silica gel is inherently acidic and can sometimes catalyze decomposition or lead to irreversible adsorption (streaking).

Troubleshooting Steps:

Problem Problem: Product Degradation or Streaking on Silica Gel Cause Potential Cause: Compound is sensitive to acidic silica gel Problem->Cause Solution1 Option 1: Use Deactivated Silica Cause->Solution1 Solution2 Option 2: Switch to Neutral Alumina Cause->Solution2 Solution3 Option 3: Buffer the Eluent Cause->Solution3 Protocol1 Protocol: Treat silica with a base (e.g., triethylamine in hexane), then wash and dry before use. Solution1->Protocol1 Protocol2 Protocol: Use commercially available neutral alumina as the stationary phase. Re-optimize eluent with TLC. Solution2->Protocol2 Protocol3 Protocol: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase. Solution3->Protocol3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

In the landscape of pharmaceutical development, ensuring the purity of intermediates is not merely a regulatory checkpoint; it is a cornerstone of drug safety and efficacy. Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, a k...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of intermediates is not merely a regulatory checkpoint; it is a cornerstone of drug safety and efficacy. Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, a key intermediate in various synthetic pathways, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method against other analytical techniques for this purpose. The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, data-driven insights.

The Criticality of Purity for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a non-commercial, specialized intermediate. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the yield and quality of the final active pharmaceutical ingredient (API).[1] Therefore, a highly specific, sensitive, and accurate analytical method is paramount for its quality control.

The Premier Choice: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its precision in separating, identifying, and quantifying components in a mixture.[1][2] For a molecule like Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, which possesses a chromophore in the form of the nitro-substituted aromatic ring, UV detection is a highly effective and sensitive choice.[3][4][5]

Proposed HPLC Method Parameters

A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase which is well-suited for the separation of moderately polar organic molecules.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, efficiency, and backpressure for a wide range of small molecules.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure the timely elution of the main peak while also effectively separating any potential impurities with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate that offers a good compromise between analysis time and chromatographic efficiency.
Detection UV at 254 nmThe nitroaromatic moiety is expected to have strong absorbance at this wavelength, providing good sensitivity.[6]
Injection Volume 10 µLA typical injection volume that minimizes band broadening while ensuring adequate sample loading for detection.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.

The Imperative of Method Validation: A Step-by-Step Protocol

An analytical method is only as reliable as its validation.[7] The validation process for the proposed HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][11]

  • Experimental Protocol:

    • Prepare a solution of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate.

    • Prepare solutions of potential impurities and starting materials.

    • Prepare a mixed solution containing the analyte and all potential impurities.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate should be well-resolved from all other peaks, with a resolution factor (Rs) of >2. Peak purity analysis using a diode array detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.[12]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9]

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo (or a known matrix) with known amounts of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Experimental Protocol: The analysis is performed by different analysts, on different days, and with different equipment.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being 10:1, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze the system suitability parameters under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Propose HPLC Method (C18, ACN:H2O, 254nm) Specificity Specificity (Peak Purity, Resolution > 2) Dev->Specificity Initial Assessment Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD ≤ 1.0%) (Intermediate RSD ≤ 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (System Suitability) LOD_LOQ->Robustness Implementation Routine Purity Analysis Robustness->Implementation Validated Method

Caption: Workflow for HPLC Method Validation.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard for this application, a comprehensive guide must consider other analytical techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile impurities.Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate may have limited thermal stability, leading to degradation in the injector port.[13] Derivatization might be necessary.[14]
Quantitative NMR (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei.[15]Provides structural information and can be a primary method of quantification without the need for a specific reference standard of the analyte.[16][17][18]Lower sensitivity compared to HPLC-UV. Requires a relatively pure and soluble sample. Can be more complex to set up and run for routine QC.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low-cost for qualitative impurity profiling.Primarily a qualitative or semi-quantitative technique; lacks the precision and accuracy of HPLC for purity determination.[19]
UV-Vis Spectrophotometry Measures the absorbance of light by a sample.[20]Simple and rapid for a quick purity check if the impurities do not have overlapping spectra.Lacks specificity; cannot separate the analyte from its impurities, leading to inaccurate results if impurities also absorb at the same wavelength.[21]

Data-Driven Comparison

To illustrate the superiority of the validated HPLC method, consider the following hypothetical data for the analysis of a batch of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate with a known purity of 99.0%.

ParameterValidated HPLCGC (without derivatization)qNMRUV-Vis (Direct)
Measured Purity (%) 99.197.5 (due to degradation)98.8101.2 (interfering impurity)
RSD (%) (n=6) 0.52.81.23.5
Specificity High (impurities resolved)Low (degradation peaks)Moderate (overlapping signals)Very Low (no separation)
LOD (µg/mL) 0.10.5501

As the data suggests, the validated HPLC method provides the most accurate and precise results due to its high specificity.

Logical Framework for Method Selection

Method_Selection Start Need for Purity Analysis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate Question1 Is Quantitative Analysis Required? Start->Question1 Question2 Are Impurities Structurally Similar? Question1->Question2 Yes TLC TLC for Qualitative Screening Question1->TLC No Question3 Is High Sensitivity Needed? Question2->Question3 Yes qNMR qNMR for Structural Confirmation and Primary Quantification Question2->qNMR No (distinct signals) HPLC Validated HPLC Method Question3->HPLC Yes GC GC (with caution due to thermal lability) Question3->GC Potentially (if volatile)

Caption: Decision tree for analytical method selection.

Conclusion

For the critical task of purity analysis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, a validated reversed-phase HPLC method with UV detection stands as the most suitable choice. Its high specificity, accuracy, precision, and sensitivity ensure reliable and reproducible results, which are essential for regulatory compliance and the overall quality of the final pharmaceutical product. While other techniques such as GC and qNMR have their merits, they present significant limitations for this specific application. The adoption of a rigorously validated HPLC method, as outlined in this guide, provides the highest level of confidence in the quality of this key pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005 November. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024 February 9. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015 July. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • ICH. ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 2025 December 29. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025 October 22. Available from: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • U.S. Food and Drug Administration. Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2020 April 21. Available from: [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. 2022 December 19. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 September 17. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023 December 14. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024 June 25. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024 February 7. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025 July 22. Available from: [Link]

  • EBSCO. Ultraviolet spectrophotometry | Chemistry | Research Starters. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? Available from: [Link]

  • SPIE Digital Library. Determination of organic nitro compounds using HPLC-UV-PAED. 2004 December 7. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. 2026 March 10. Available from: [Link]

  • Labotec. HPLC in pharmaceutical analysis. Available from: [Link]

  • ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. 2025 August 9. Available from: [Link]

  • Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. 2026 March 13. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • SpringerLink. Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

  • Chromatography Online. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025 December 10. Available from: [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? 2018 October 20. Available from: [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. 2009 May 1. Available from: [Link]

  • Labmonk. Purification Techniques in Organic Chemistry: A Comprehensive Guide. 2025 June 16. Available from: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. 2024 August 9. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • Defense Technical Information Center. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Available from: [Link]

  • MDPI. Ethyl (E)-3-(2-Methoxyphenyl)-2-butenoate. Available from: [Link]

  • BioNome. Quantitative Analysis of Compounds Using UV-Vis Spectroscopy. 2026 March 3. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Laela Hayu Nurani. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Available from: [Link]

  • PubChem. (2R,3S)-2-ethyl-3-(3-methoxyphenyl)-4-nitrobutanal. Available from: [Link]

  • ResearchGate. (PDF) Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. 2015 June 16. Available from: [Link]

  • Chemical Synthesis Database. ethyl 2-cyano-2-isopropyl-3-methyl-3-nitrobutanoate. 2025 May 20. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • SpringerLink. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. 2019 November 27. Available from: [Link]

  • MDPI. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. 2024 October 14. Available from: [Link]

  • ResearchGate. Synthesis, Molecular Structure, and Spectral Properties of Ethyl 3-Oxo-2-(2,4,6-trinitrophenyl)butanoate. 2025 August 28. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

This document provides essential, step-by-step procedural guidance for the safe handling and disposal of ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. As laboratory professionals, our commitment to safety extends beyond th...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step procedural guidance for the safe handling and disposal of ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. As laboratory professionals, our commitment to safety extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their responsible disposal. This guide is designed to ensure that this nitro-containing ester is managed in a way that protects personnel, facilities, and the environment, in full compliance with regulatory standards.

Executive Summary: The Critical Mandate

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate must be treated as regulated hazardous waste . The presence of the nitro functional group (-NO₂) categorizes it as a potentially reactive and toxic substance.[1][2] Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in standard municipal trash.[1][3] The only acceptable disposal pathway is through your institution's designated Environmental Health & Safety (EHS) department for collection by a licensed hazardous waste disposal company.[4]

Hazard Profile & Proactive Risk Mitigation

Understanding the chemical's nature is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its constituent functional groups provide a clear hazard profile.

  • Nitro Compounds: These are known for their potential reactivity and are often incompatible with strong bases, amines, and both oxidizing and reducing agents.[1] Such contact can lead to vigorous or even explosive reactions.

  • Esters: Many esters are volatile and flammable liquids.[5] Therefore, sources of ignition must be strictly controlled in the vicinity.

Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following minimum PPE is required when handling the compound or its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[3][6]Protects against splashes and potential vapor exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents dermal absorption and chemical burns.
Body Protection Standard laboratory coat.[3]Protects skin and personal clothing from contamination.

All handling and waste consolidation operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Standard Operating Protocol: Waste Containment & Segregation

The proper collection of chemical waste is the most critical phase of the disposal process. Adherence to these steps ensures regulatory compliance and safety.

Step 1: Select the Appropriate Waste Container Use a dedicated, leak-proof container in good condition.[7] The container must be chemically compatible with the waste; a glass bottle with a tight-fitting screw cap is typically the best choice.[3][8] Do not use metal containers for potentially corrosive waste streams.[7]

Step 2: Label the Container Before First Use Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[8] The label must be affixed to the container before any waste is added and must include:

  • The words "HAZARDOUS WASTE" .[7][8]

  • The full, unabbreviated chemical name: "Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate" .[8]

  • An estimated percentage or concentration if mixed with solvents.

  • The date on which waste was first added to the container.[3]

Step 3: Consolidate Waste and Contaminated Materials Carefully transfer the waste chemical into the labeled container. Any materials that have come into direct contact with the compound, such as contaminated gloves, pipette tips, or absorbent pads used for minor spills, must also be placed in this designated hazardous waste container.[3][9]

Step 4: Practice Strict Waste Segregation Do not mix this waste stream with others. Specifically, ensure it is kept separate from:

  • Strong acids or bases[1]

  • Oxidizing or reducing agents[1]

  • Aqueous heavy metal waste[10]

Mixing incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or fire.[1][8]

On-Site Logistics: The Satellite Accumulation Area (SAA)

Once waste is collected, it must be stored safely pending pickup by EHS personnel.

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8][11][12]

  • Container Status: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[8][9] Never leave a funnel in an open waste container.[8]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[1][3]

The following diagram outlines the logical workflow for the entire disposal process, from generation to final handoff.

G Disposal Workflow for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate cluster_0 In-Lab Operations cluster_1 Contingency & Final Disposal A 1. Identify Waste Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select & Label Container 'HAZARDOUS WASTE' + Full Chemical Name B->C D 4. Add Waste & Contaminated Items to Container in Fume Hood C->D E 5. Securely Close Container D->E G Spill Occurs D->G Accident F 6. Store in Designated SAA (At/Near Point of Generation) E->F I Container Full or Project Complete? F->I H Follow Spill Protocol (Absorb, Collect, Decontaminate) G->H Yes H->D Contain Spill Waste I->F No, Continue Accumulation J 7. Contact EHS for Pickup (Submit Hazardous Waste Form) I->J Yes K 8. EHS Collects for Licensed Disposal J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Reactant of Route 2
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Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
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